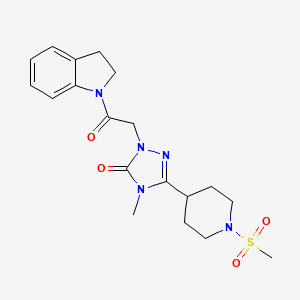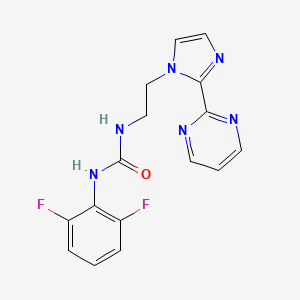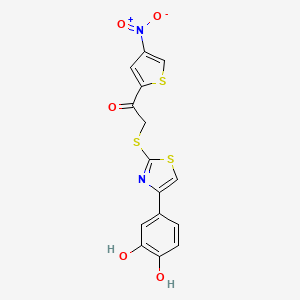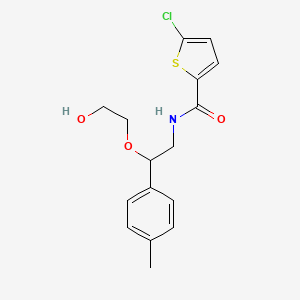
3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid” is a specialty product for proteomics research . It has a molecular formula of C10H11NO3S2 and a molecular weight of 257.33 .
Synthesis Analysis
The synthesis of thiazolidine derivatives, such as “3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid”, involves the reaction of 1,2-aminothiols and aldehydes . This reaction, which forms a thiazolidine product, does not require any catalyst and can occur under physiological conditions . The reaction kinetics are fast, and the thiazolidine product remains stable .Molecular Structure Analysis
The molecular structure of “3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid” is defined by its molecular formula, C10H11NO3S2 . Further details about its structure would require more specific information or advanced analytical techniques.Applications De Recherche Scientifique
Synthesis and Characterization
3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid and its derivatives have been a focus in the synthesis and characterization of new compounds. For instance, Gouda and Abu‐Hashem (2011) synthesized new thiazolidin‐5‐one and thiazolidin‐4‐one derivatives, exploring their antioxidant and antitumor properties (Gouda & Abu‐Hashem, 2011). Similarly, Khalil et al. (2010) synthesized thiazolidine derivatives and evaluated them as antimicrobial agents (Khalil, Berghot, El-Ghani, & Gouda, 2010).
Anticancer Activity
Thiazolidine derivatives have shown potential in anticancer research. Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives, which showed inhibitory activity against various cancer cell lines, especially those containing a thiazolidinone ring (Atta & Abdel‐Latif, 2021).
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have been extensively studied. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their activity against various bacteria and fungi, showing moderate activity in some cases (Alhameed et al., 2019).
Protective Effects in Medical Applications
In a study by Nagasawa et al. (1984), 2-substituted thiazolidine-4-carboxylic acids were evaluated for their protective effects against hepatotoxic deaths in mice, suggesting potential medical applications (Nagasawa, Goon, Muldoon, & Zera, 1984).
Cancer Treatment Research
Brugarolas and Gosálvez (1980) investigated thiazolidine-4-carboxylic acid (thioproline) in patients with advanced cancer, observing responses in certain cases, mainly in epidermoid carcinoma (Brugarolas & Gosálvez, 1980).
Orientations Futures
The future directions for the study and application of “3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid” could include further exploration of its synthesis, chemical reactions, and potential uses in proteomics research . Additionally, more research could be conducted to determine its mechanism of action and physical and chemical properties.
Propriétés
IUPAC Name |
3-acetyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-6(12)11-7(10(13)14)5-16-9(11)8-3-2-4-15-8/h2-4,7,9H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCQMZDLCKBMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


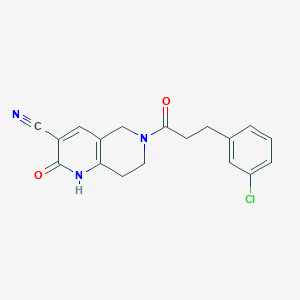
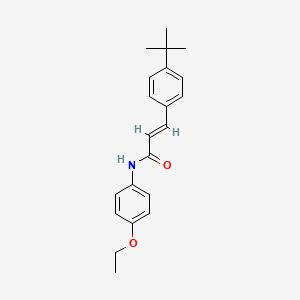
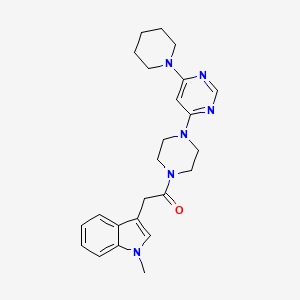

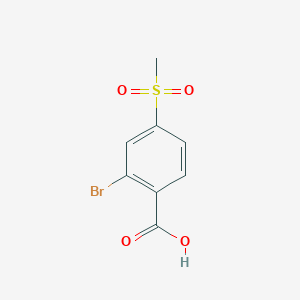
![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2972629.png)

![(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972632.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)
